6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethyl group, a fluorophenyl group, and a hydroxyl group attached to a nicotinonitrile core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups.
Trifluoromethyl-substituted nicotinonitriles: Compounds with trifluoromethyl groups attached to a nicotinonitrile core.
Uniqueness
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C13H6F4N2O |
---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H6F4N2O/c14-8-3-1-2-7(4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20) |
InChI Key |
WHTWDOKBTCZCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.